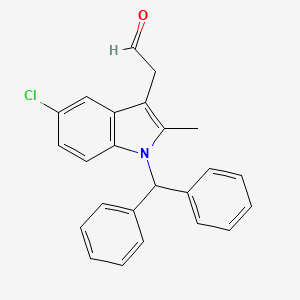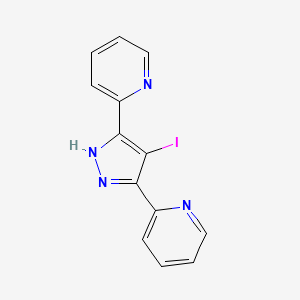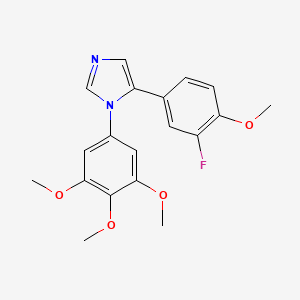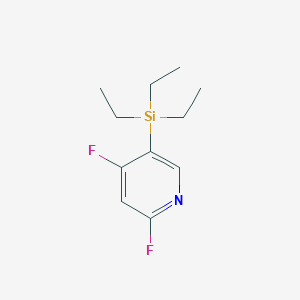
9-(1,3-Dithian-2-YL)-9H-thioxanthen-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1,3-Dithian-2-YL)-9H-thioxanthen-9-OL is a complex organic compound that features a thioxanthene core substituted with a 1,3-dithiane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3-Dithian-2-YL)-9H-thioxanthen-9-OL typically involves the reaction of thioxanthone with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a dithiane ring, which is then attached to the thioxanthene core . The reaction conditions often require a controlled temperature environment and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-(1,3-Dithian-2-YL)-9H-thioxanthen-9-OL can undergo various chemical reactions, including:
Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The dithiane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thioxanthene derivatives.
Scientific Research Applications
9-(1,3-Dithian-2-YL)-9H-thioxanthen-9-OL has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 9-(1,3-Dithian-2-YL)-9H-thioxanthen-9-OL involves its interaction with various molecular targets. The dithiane group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler compound with similar reactivity but lacking the thioxanthene core.
1,3-Dithiolane: Another sulfur-containing
Properties
CAS No. |
919488-58-7 |
|---|---|
Molecular Formula |
C17H16OS3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
9-(1,3-dithian-2-yl)thioxanthen-9-ol |
InChI |
InChI=1S/C17H16OS3/c18-17(16-19-10-5-11-20-16)12-6-1-3-8-14(12)21-15-9-4-2-7-13(15)17/h1-4,6-9,16,18H,5,10-11H2 |
InChI Key |
XZYRBLNTVXMETF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2(C3=CC=CC=C3SC4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [[bis(2-chloroethyl)amino]oxy]-](/img/structure/B14190380.png)


![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14190401.png)




![4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanal](/img/structure/B14190428.png)



![(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol](/img/structure/B14190470.png)
![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,5-bis(dodecyloxy)-](/img/structure/B14190476.png)
